2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with heptyl, bromophenyl, and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functional Group Introduction: The heptyl group can be introduced through Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride. The bromophenyl group can be added via a Suzuki coupling reaction, using 4-bromophenylboronic acid and a palladium catalyst.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using an acid chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, moderate temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties can be tuned through structural modifications, making it a versatile component in material science.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The heptyl and bromophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylate
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate stands out due to the presence of the bromophenyl group, which can participate in unique substitution reactions. The heptyl group provides hydrophobic character, influencing the compound’s solubility and interaction with biological membranes. The combination of these features makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
355429-20-8 |
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Molecular Formula |
C32H32BrNO3 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-8-23-10-12-25(13-11-23)31(35)21-37-32(36)28-20-30(24-14-16-26(33)17-15-24)34-29-18-9-22(2)19-27(28)29/h9-20H,3-8,21H2,1-2H3 |
InChI Key |
YPABWEUJSGRIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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